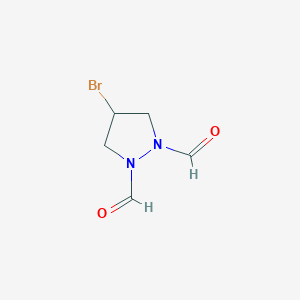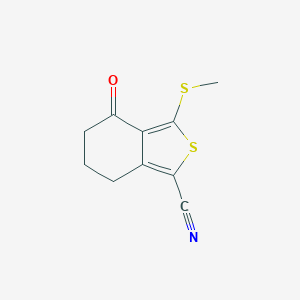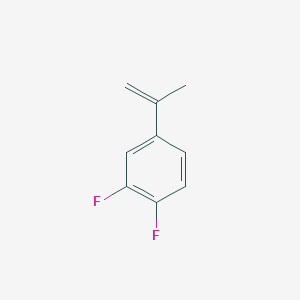
1,1,1-Trifluoro-3,4-dimethylpent-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-3,4-dimethylpent-3-en-2-one, also known as trifluoromethylacetophenone (TFMAP), is a fluorinated ketone that has gained significant attention in the field of organic synthesis and medicinal chemistry. It is a versatile building block in the synthesis of various biologically active compounds, including pharmaceuticals, agrochemicals, and materials.
Wirkmechanismus
The mechanism of action of TFMAP is not well understood, but it is believed to act as an electrophilic reagent in various reactions. It can undergo nucleophilic addition reactions with various nucleophiles, including amines, alcohols, and thiols.
Biochemische Und Physiologische Effekte
TFMAP has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit cytotoxicity against various cancer cell lines and anti-inflammatory activity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using TFMAP in lab experiments include its high reactivity, good selectivity, and easy availability. However, its limitations include its toxicity and potential hazards associated with its handling and storage.
Zukünftige Richtungen
There are several future directions for the use of TFMAP in scientific research. One potential application is in the synthesis of new antitumor agents and anti-inflammatory agents. TFMAP can also be used in the preparation of chiral ligands for asymmetric catalysis and in the development of new fluorescent dyes for bioimaging. Additionally, the development of new synthetic routes for the preparation of TFMAP and its derivatives is an area of ongoing research.
Synthesemethoden
The synthesis of TFMAP can be achieved through various routes, including the Friedel-Crafts acylation reaction, the Perkin reaction, and the Claisen-Schmidt condensation reaction. The most common method for the synthesis of TFMAP is the Friedel-Crafts acylation reaction, which involves the reaction of acetophenone with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Wissenschaftliche Forschungsanwendungen
TFMAP has been extensively used in scientific research as a key intermediate in the synthesis of various biologically active compounds. It has been used in the synthesis of antitumor agents, anti-inflammatory agents, and antiviral agents. TFMAP has also been used in the synthesis of chiral ligands for asymmetric catalysis and in the preparation of fluorescent dyes for bioimaging.
Eigenschaften
CAS-Nummer |
163882-69-7 |
|---|---|
Produktname |
1,1,1-Trifluoro-3,4-dimethylpent-3-en-2-one |
Molekularformel |
C7H9F3O |
Molekulargewicht |
166.14 g/mol |
IUPAC-Name |
1,1,1-trifluoro-3,4-dimethylpent-3-en-2-one |
InChI |
InChI=1S/C7H9F3O/c1-4(2)5(3)6(11)7(8,9)10/h1-3H3 |
InChI-Schlüssel |
WGHQHIURTBNCSN-UHFFFAOYSA-N |
SMILES |
CC(=C(C)C(=O)C(F)(F)F)C |
Kanonische SMILES |
CC(=C(C)C(=O)C(F)(F)F)C |
Synonyme |
3-Penten-2-one, 1,1,1-trifluoro-3,4-dimethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[2-(Phenylsulfonyl)ethyl]thio}ethanohydrazide](/img/structure/B64210.png)
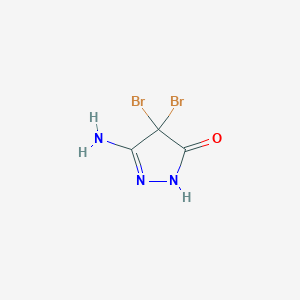
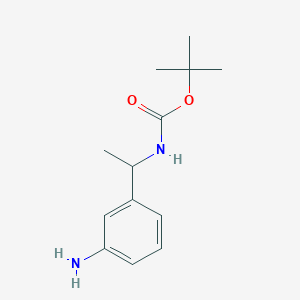
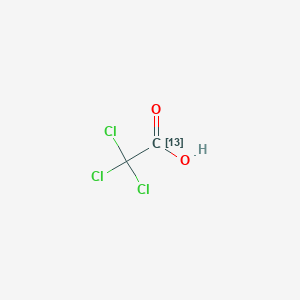
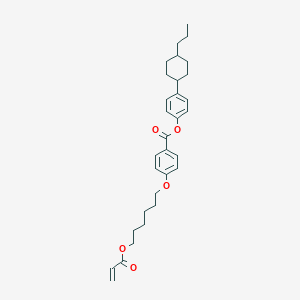
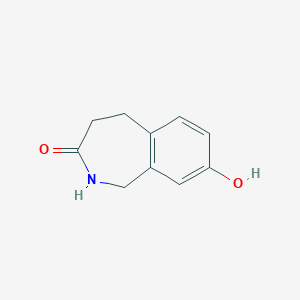
![Methyl 2-[(2S)-piperidin-2-yl]acetate](/img/structure/B64225.png)
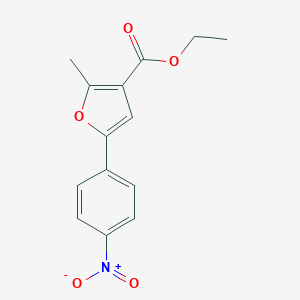
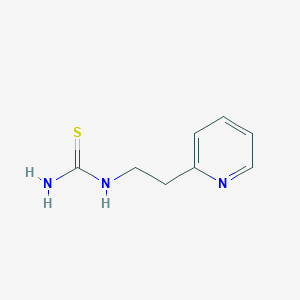
![4-Chloro-2-methylpyrido[2,3-d]pyrimidine](/img/structure/B64233.png)
